molecular formula C16H10Br3NO4S B2844723 5,7-Dibromoquinolin-8-yl 4-bromo-3-methoxybenzene-1-sulfonate CAS No. 1428151-62-5

5,7-Dibromoquinolin-8-yl 4-bromo-3-methoxybenzene-1-sulfonate

Cat. No.: B2844723
CAS No.: 1428151-62-5
M. Wt: 552.03
InChI Key: OUEYQSWEZLXHLR-UHFFFAOYSA-N
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Description

5,7-Dibromoquinolin-8-yl 4-bromo-3-methoxybenzene-1-sulfonate: is a complex organic compound characterized by its bromine and methoxy groups. This compound is part of the quinoline family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromoquinolin-8-yl 4-bromo-3-methoxybenzene-1-sulfonate typically involves multiple steps, starting with the bromination of quinoline to introduce bromine atoms at the 5 and 7 positions

Industrial Production Methods

In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of specific reagents and catalysts under optimized conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromine atoms can be oxidized to form bromine radicals.

  • Reduction: : Reduction reactions can be used to remove bromine atoms.

  • Substitution: : The methoxy and sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like zinc (Zn) and hydrochloric acid (HCl) are often used.

  • Substitution: : Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromine radicals and quinoline derivatives.

  • Reduction: : Dibrominated quinoline derivatives.

  • Substitution: : Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

5,7-Dibromoquinolin-8-yl 4-bromo-3-methoxybenzene-1-sulfonate: has several applications in scientific research:

  • Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Studied for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in interacting with biological molecules, leading to various biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

5,7-Dibromoquinolin-8-yl 4-bromo-3-methoxybenzene-1-sulfonate: is unique due to its specific combination of bromine and methoxy groups. Similar compounds include:

  • 5,7-Dibromoquinolin-8-yl 4-chloro-2-methoxybenzene-1-sulfonate

  • 5,7-Dibromoquinolin-8-yl 4-bromo-2-methoxybenzene-1-sulfonate

These compounds differ in the position and type of substituents on the benzene ring, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

(5,7-dibromoquinolin-8-yl) 4-bromo-3-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br3NO4S/c1-23-14-7-9(4-5-11(14)17)25(21,22)24-16-13(19)8-12(18)10-3-2-6-20-15(10)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEYQSWEZLXHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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